4-Methoxy-2-nitrobenzoic acid
Description
Contextualization within Aromatic Carboxylic Acids and Nitro Compounds
4-Methoxy-2-nitrobenzoic acid, with the chemical formula C₈H₇NO₅, is a derivative of benzoic acid. It is characterized by the presence of a carboxyl group (-COOH), a methoxy (B1213986) group (-OCH₃) at the para position (C4), and a nitro group (-NO₂) at the ortho position (C2) on the benzene (B151609) ring. This unique arrangement of functional groups places it at the intersection of two important classes of organic molecules: aromatic carboxylic acids and nitro compounds.
The carboxylic acid group imparts acidic properties to the molecule and serves as a site for various reactions such as esterification and amidation. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic substitution reactions. The methoxy group, an electron-donating group, also modulates the reactivity of the ring.
Significance as a Precursor and Intermediate in Complex Organic Synthesis
The strategic placement of the methoxy, nitro, and carboxylic acid functionalities makes this compound a valuable precursor and intermediate in multistep organic syntheses. The functional groups can be selectively modified to introduce new functionalities and build more complex molecular architectures.
For instance, the nitro group can be readily reduced to an amino group (-NH₂), opening up pathways for the synthesis of various heterocyclic compounds and other amino derivatives. The carboxylic acid group can be converted to esters, amides, or acid chlorides, providing further opportunities for molecular elaboration. This versatility makes it a key building block in the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties. chemimpex.com
Overview of Key Research Domains Involving this compound
The utility of this compound extends across several key domains of chemical research:
Pharmaceutical Chemistry: It serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents. Its derivatives have been investigated for potential anti-inflammatory and analgesic properties.
Medicinal Chemistry: The compound is a precursor in the synthesis of radiopharmaceuticals, such as [¹¹C]tariquidar derivatives used in positron emission tomography (PET).
Materials Science: It and its derivatives are explored for the development of novel polymers and coatings. chemimpex.com The nitro group, being UV-sensitive, makes some of its derivatives suitable as precursors for photoresist polymers.
Organic Synthesis: It is widely used as a starting material for creating diverse chemical libraries essential for drug discovery and the development of new organic materials.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 33844-21-2 | nih.govsigmaaldrich.com |
| Molecular Formula | C₈H₇NO₅ | nih.gov |
| Molecular Weight | 197.14 g/mol | nih.govchemicalbook.com |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 196.5-202 °C | sigmaaldrich.comchemicalbook.comchemsrc.com |
| Boiling Point | 372.9±27.0 °C (Predicted) | chemicalbook.com |
| Density | 1.4±0.1 g/cm³ | chemsrc.com |
Table 2: Common Reactions of this compound
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZBWONCSHFMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302278 | |
| Record name | 4-Methoxy-2-nitrobenzoic acid | |
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Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33844-21-2 | |
| Record name | 4-Methoxy-2-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33844-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Methoxy-2-nitrobenzoic acid | |
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| Record name | 33844-21-2 | |
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| Record name | 4-Methoxy-2-nitrobenzoic acid | |
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| Record name | 4-Methoxy-2-nitrobenzoic acid | |
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Synthetic Methodologies and Reaction Pathways of 4 Methoxy 2 Nitrobenzoic Acid
Established Synthetic Routes to 4-Methoxy-2-nitrobenzoic Acid
The synthesis of this compound can be achieved through several established chemical pathways. These routes primarily involve the introduction of the nitro group onto a pre-existing methoxy-substituted benzene (B151609) ring or the modification of other functional groups.
Regioselective Nitration Strategies
A primary method for synthesizing this compound is through the regioselective nitration of 4-methoxybenzoic acid. This electrophilic aromatic substitution reaction requires careful control of reaction conditions to ensure the nitro group is introduced at the desired ortho position relative to the carboxylic acid. A common nitrating agent is a mixture of nitric acid and sulfuric acid. georganics.sk The methoxy (B1213986) group at the para position helps direct the incoming nitro group to the ortho position.
The nitration of aromatic compounds is influenced by the nature of the substituents already present on the ring. georganics.sk Electron-donating groups, like the methoxy group, activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups, such as the nitro group itself, deactivate the ring. georganics.sk
Recent advancements in nitration methodologies focus on improving regioselectivity and employing milder, more environmentally friendly conditions. nih.gov Studies have explored the use of different nitrating systems and catalysts to achieve high yields of the desired isomer. scirp.orgscirp.orggoogle.com For instance, the use of a sodium dodecylsulfate solution in the presence of dilute nitric acid has been shown to be a mild and highly regioselective medium for the nitration of some aromatic compounds. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) Approaches
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to this compound. This type of reaction involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and activated by strong electron-withdrawing groups. chemistrysteps.commasterorganicchemistry.com
In a potential SNAr synthesis of this compound, a starting material such as 4-chloro-2-nitrobenzoic acid could be reacted with a methoxide (B1231860) source, like sodium methoxide. The nitro group at the ortho position activates the ring, facilitating the displacement of the chloro group by the methoxide nucleophile. chemistrysteps.com The efficiency of SNAr reactions is highly dependent on the nature of the leaving group, with fluoride (B91410) often being the most reactive, and the presence of electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com
Oxidative Pathways to Carboxylic Acid Formation
Another synthetic strategy involves the oxidation of a precursor molecule where the carboxylic acid group is generated from a different functional group. A common precursor for this route is 4-methoxy-2-nitrotoluene. The methyl group of this compound can be oxidized to a carboxylic acid using a strong oxidizing agent.
A typical procedure involves refluxing 4-methoxy-2-nitrotoluene with potassium permanganate (B83412) (KMnO4) in an aqueous solution. Following the oxidation, the reaction mixture is acidified to precipitate the this compound. This method is a reliable way to introduce the carboxylic acid functionality at a specific position on the benzene ring.
Advanced Synthetic Transformations Involving this compound as a Building Block
The presence of three distinct functional groups—carboxylic acid, methoxy, and nitro groups—makes this compound a versatile building block for the synthesis of more complex molecules.
Esterification Reactions
The carboxylic acid group of this compound readily undergoes esterification. This reaction is typically carried out by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. For example, reacting this compound with methanol (B129727) yields methyl 4-methoxy-2-nitrobenzoate. chemimpex.com
Esterification is a fundamental transformation in organic synthesis and is often used to protect the carboxylic acid group or to modify the solubility and reactivity of the molecule. chemimpex.com Various ester derivatives of this compound have been synthesized for applications in pharmaceutical and materials science research. chemimpex.com
Table 1: Examples of Esterification Reactions
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| This compound | Methanol | Sulfuric Acid | Methyl 4-methoxy-2-nitrobenzoate chemimpex.com |
| 4-Hydroxy-3-methoxybenzoic acid | Methanol | Sulfuric Acid | Methyl 4-hydroxy-3-methoxybenzoate asianpubs.org |
| 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | Methanol | Sulfuric Acid | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate google.com |
Amidation Reactions for Benzamide (B126) Derivatives
The carboxylic acid functionality of this compound can also be converted into an amide group. This amidation reaction is crucial for the synthesis of a wide range of benzamide derivatives, which are prevalent in many biologically active compounds.
The synthesis of a benzamide from a carboxylic acid typically involves a two-step process. First, the carboxylic acid is activated, often by converting it to an acid chloride using a reagent like thionyl chloride (SOCl2) or phosphorus trichloride (B1173362) (PCl3). The resulting acid chloride is then reacted with ammonia (B1221849) or a primary or secondary amine to form the corresponding benzamide.
Alternatively, coupling agents can be used to facilitate the direct amidation of the carboxylic acid with an amine. For instance, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) has been used to activate 5-methoxy-2-nitrobenzoic acid for reaction with 2-amino-5-chloropyridine (B124133). google.com This method avoids the use of harsh reagents like phosphorus oxychloride. google.com
Table 2: Examples of Amidation Reactions
| Starting Material | Amine | Coupling/Activating Agents | Product |
|---|---|---|---|
| 5-Methoxy-2-nitrobenzoic acid | 2-Amino-5-chloropyridine | EDC, NHS | N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide google.com |
| 2-Nitrobenzoic acid | 4-Methoxyaniline | Not specified | N-(4-Methoxyphenyl)-2-nitrobenzamide nih.gov |
| 5-Methoxy-2-nitrobenzoic acid | Furfurylamine | Not specified | N-(Furan-2-ylmethyl)-5-methoxy-2-nitrobenzamide nih.gov |
Reduction of the Nitro Group to Amino Functionality
The conversion of the nitro group in this compound to an amino group is a fundamental transformation, yielding 4-methoxy-2-aminobenzoic acid, a valuable precursor for various heterocyclic compounds and pharmaceutical agents. This reduction can be achieved through several established methods.
A common and efficient method involves catalytic hydrogenation. This process typically utilizes hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction is generally carried out in a suitable solvent, like ethanol (B145695) or methanol, under controlled temperature and pressure.
Alternatively, chemical reductants can be employed. A widely used reagent for this purpose is tin(II) chloride (SnCl₂) in the presence of a strong acid, such as hydrochloric acid (HCl). This method is particularly useful for small-scale laboratory syntheses. Other reducing agents, like sodium hydrosulfite, have also been reported for the simultaneous reduction of the nitro group and demethylation in related compounds. googleapis.com
The general reaction scheme for the reduction is as follows:
This compound + Reducing Agent → 4-Methoxy-2-aminobenzoic acid
The choice of reducing agent and reaction conditions can be critical to avoid side reactions and ensure high yields of the desired amino derivative.
Electrophilic Aromatic Substitution Reactions
The benzene ring of this compound is subject to electrophilic aromatic substitution, although the directing effects of the existing substituents significantly influence the position of incoming electrophiles. The methoxy group (-OCH₃) is an activating, ortho-para directing group due to its +R (resonance) effect. doubtnut.com Conversely, the nitro group (-NO₂) and the carboxylic acid group (-COOH) are deactivating, meta-directing groups due to their -R and -I (inductive) effects. doubtnut.comgauthmath.com
The interplay of these groups dictates the regioselectivity of substitution reactions. The powerful activating effect of the methoxy group at the 4-position and the deactivating effect of the nitro group at the 2-position and the carboxylic acid at the 1-position make the 5-position the most likely site for electrophilic attack. The positions ortho to the methoxy group (3 and 5) are activated, but the 3-position is sterically hindered by the adjacent nitro and carboxylic acid groups. Therefore, electrophilic substitution, such as nitration or halogenation, is expected to occur predominantly at the 5-position.
For instance, nitration of a similar compound, 4-methoxychlorobenzene, with nitric acid in the presence of sulfuric acid, would see the electrophile (NO₂⁺) directed to the positions ortho and para to the methoxy group. gauthmath.com In the case of this compound, further nitration would likely yield 4-Methoxy-2,5-dinitrobenzoic acid.
Oxidative Modifications of the Methoxy Group
The methoxy group of this compound can undergo oxidative demethylation to yield the corresponding hydroxy derivative, 4-hydroxy-2-nitrobenzoic acid. This transformation is significant as it introduces a phenolic hydroxyl group, which can be a key functional handle for further synthetic modifications.
Biocatalytic methods have shown promise for the selective demethylation of methoxy-substituted benzoic acid derivatives. The cytochrome P450 enzyme CYP199A4 from Rhodopseudomonas palustris has been shown to efficiently demethylate 4-methoxybenzoic acid. rsc.org This enzyme displays a strong preference for demethylating a methoxy group at the para position. rsc.org Engineered variants of CYP199A4 have also demonstrated the ability to perform O-demethylation on various methoxy-substituted benzoic acids, including those with nitro groups. nih.gov For example, the oxidation of 4-methoxy-3-nitrobenzoic acid by an engineered CYP199A4 yielded the demethylated 4-hydroxy-3-nitrobenzoic acid. nih.gov
Chemical methods for demethylation can also be employed, though they may require harsher conditions. For instance, deprotection of a methoxy group can be achieved under basic conditions with heating or by using reagents like boron trichloride. google.com However, the selectivity of these methods can be a challenge, and they may affect other functional groups in the molecule.
Catalytic Innovations in the Synthesis and Derivatization of this compound
Modern catalytic methods have significantly advanced the synthesis and functionalization of aromatic compounds, including derivatives of this compound. These catalytic systems offer high efficiency, selectivity, and functional group tolerance.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While direct use of this compound in these reactions can be challenging due to the presence of the carboxylic acid group, its derivatives are widely used.
The Suzuki-Miyaura coupling , which couples an organoboron compound with an organohalide, is a prominent example. A derivative of this compound, such as a corresponding aryl halide, could be coupled with a boronic acid to form a biaryl structure. Research has shown that copper-catalyzed nitration followed by palladium-phosphine-catalyzed Suzuki-Miyaura coupling is a viable strategy. smolecule.com
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. A halogenated derivative of this compound could be coupled with an amine in the presence of a palladium catalyst and a suitable ligand to introduce a new amino substituent.
Decarboxylative coupling reactions have also emerged as a powerful strategy. Palladium-catalyzed decarboxylative Heck reactions of 2-nitrobenzoates have been developed, allowing the coupling of these compounds with olefins. beilstein-journals.orgd-nb.infonih.gov This approach overcomes some of the limitations of traditional Heck reactions that rely on aryl halides. nih.gov
Copper-Mediated Transformations
Copper-based catalysts have gained prominence as a more sustainable and cost-effective alternative to palladium for certain transformations. Copper can mediate a variety of reactions, including coupling and cyclization reactions.
Copper-mediated decarboxylation processes are particularly effective for 2-nitrobenzoates. d-nb.info This has been exploited in palladium-catalyzed decarboxylative Heck reactions where copper is believed to facilitate the decarboxylation step. beilstein-journals.orgd-nb.info Copper-catalyzed domino reactions have also been developed for the synthesis of quinazolinediones from benzoic acid derivatives. psu.ac.th
Furthermore, copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids has been reported, with derivatives of this compound being used as reagents in such transformations. smolecule.com Copper catalysis is also employed in nitration reactions. smolecule.com
Table 1: Summary of Catalytic Reactions
| Reaction Type | Catalyst System | Substrate/Derivative | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium-phosphine | Halogenated derivative | Biaryl compound |
| Decarboxylative Heck | Palladium/Copper | 2-Nitrobenzoate derivative | Vinyl arene |
| Fluoroalkylation | Copper | Arylboronic acid | Fluoroalkylated arene |
| Domino Reaction | Copper | Benzoic acid derivative | Quinazolinedione |
Green Chemistry Approaches and Sustainable Synthesis Paradigms
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. This "green chemistry" approach focuses on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.
For the synthesis of compounds like this compound and its derivatives, green chemistry principles are being applied in several ways. One area of focus is the use of greener solvents and reagents. For example, a patent describes the use of methanol as a reusable solvent in methylation and oxidation steps for the synthesis of a related compound.
The development of catalytic processes, as discussed in the previous section, is inherently a green chemistry approach. Catalysts, used in small amounts, can replace stoichiometric reagents that generate large quantities of waste. For instance, the use of copper catalysts instead of more toxic or expensive heavy metals like palladium aligns with green chemistry principles. d-nb.info
Biocatalysis, using enzymes like the aforementioned CYP199A4, represents a particularly green approach. rsc.orgnih.gov These reactions are typically carried out in water under mild conditions, avoiding the need for harsh reagents and organic solvents.
Waste minimization is another key aspect. A patent related to the synthesis of a similar compound highlights that manganese dioxide (MnO₂), a byproduct of potassium permanganate (KMnO₄) oxidation, is recoverable for industrial reuse.
Furthermore, process optimization plays a crucial role in sustainable synthesis. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can significantly reduce solvent usage, energy consumption, and waste generation. nih.gov Research into efficient nitration processes for related benzoic acid derivatives also emphasizes high selectivity and the use of greener nitrating agents to make the reaction control easier and more environmentally friendly. researchgate.net
Mechanistic Investigations of Reactions Involving 4 Methoxy 2 Nitrobenzoic Acid
Electronic Effects of Substituents on Aromatic Ring Reactivity
The presence of both a methoxy (B1213986) (-OCH₃) and a nitro (-NO₂) group on the benzoic acid scaffold creates a complex electronic environment that governs the molecule's reactivity. These groups exert opposing electronic effects, which are critical to understanding the mechanistic pathways of reactions involving this compound.
Influence of Nitro Group as an Electron-Withdrawing Moiety
The nitro group at the ortho position is a potent electron-withdrawing group, significantly impacting the aromatic ring's reactivity. It deactivates the ring towards electrophilic aromatic substitution by reducing the electron density through two primary mechanisms:
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom and, by extension, from the entire aromatic ring through the sigma bond framework. This effect is strongest at the ortho position. echemi.comquora.com
Resonance Effect (-M or -R): The nitro group can delocalize the pi-electrons of the benzene (B151609) ring onto its own oxygen atoms. This delocalization, depicted in resonance structures, further decreases the electron density on the ring, particularly at the ortho and para positions relative to the nitro group. quora.comquora.com
This strong electron withdrawal stabilizes the conjugate base (carboxylate anion) formed upon deprotonation of the carboxylic acid, thereby increasing the acidity of the molecule compared to unsubstituted benzoic acid. wikipedia.orgdalalinstitute.com The presence of the nitro group in the ortho position also introduces a steric phenomenon known as the "ortho effect," which forces the carboxylic acid group out of the plane of the benzene ring. echemi.comstackexchange.com This disruption of coplanarity can inhibit resonance between the carboxyl group and the ring, further enhancing the acid's strength. quora.comstackexchange.com
Role of Methoxy Group as an Electron-Donating Moiety
In contrast to the nitro group, the methoxy group at the para position is generally considered an electron-donating group, which activates the aromatic ring towards electrophilic substitution. Its electronic influence is also twofold:
Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a weak inductive withdrawal of electron density from the ring through the sigma bond. libretexts.org
Resonance Effect (+M or +R): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic pi-system. This effect is significantly stronger than the inductive effect and increases the electron density on the ring, especially at the ortho and para positions relative to the methoxy group. dalalinstitute.commdpi.com
Reaction Kinetics and Thermodynamic Considerations
The electronic effects of the nitro and methoxy substituents have a direct and predictable impact on the kinetics and thermodynamics of reactions involving 4-Methoxy-2-nitrobenzoic acid. These effects can be quantified using the Hammett equation, which provides a linear free-energy relationship for reactions of meta- and para-substituted benzene derivatives. wikipedia.orgutexas.edu
While specific kinetic data for this compound is not extensively tabulated in general literature, the principles of the Hammett correlation allow for well-founded predictions. The Hammett equation is given by:
log(k/k₀) = σρ or log(K/K₀) = σρ
Where:
k or K is the rate or equilibrium constant for the substituted reactant.
k₀ or K₀ is the constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
ρ (rho) is the reaction constant, which depends on the reaction type.
The substituent constants (σ) for the methoxy and nitro groups illustrate their electronic influence.
| Substituent | Position | Substituent Constant (σ) | Effect |
|---|---|---|---|
| -NO₂ | meta | +0.71 | Strongly Electron-Withdrawing |
| -NO₂ | para | +0.78 | Strongly Electron-Withdrawing |
| -OCH₃ | meta | +0.12 | Weakly Electron-Withdrawing |
| -OCH₃ | para | -0.27 | Moderately Electron-Donating |
Data sourced from Hammett equation principles. wikipedia.orgmdpi.com
For reactions where a negative charge develops in the transition state, such as the basic hydrolysis of an ester derived from this compound, the reaction constant (ρ) is positive. dalalinstitute.comlibretexts.org The strong electron-withdrawing nitro group would significantly stabilize this transition state, leading to a faster reaction rate compared to an unsubstituted benzoate. Conversely, the electron-donating methoxy group would have a rate-decreasing effect. The net effect on the kinetics would be a substantial rate acceleration dominated by the ortho-nitro group.
Thermodynamically, the equilibrium of the acid's dissociation is shifted towards the conjugate base due to the stabilizing influence of the nitro group, resulting in a lower pKa (higher Ka) than benzoic acid. quora.com
Stereochemical Aspects of Derivatization Reactions
While this compound is itself an achiral molecule, it can be utilized in stereochemical studies as a derivatizing agent for chiral molecules, such as alcohols or amines. The formation of an ester or amide bond with a chiral substrate introduces a chromophore (the nitroaromatic ring) that is useful for analytical separation and detection.
For instance, related compounds like p-nitrobenzoic acid are used to esterify chiral alcohols. beilstein-archives.org The resulting diastereomeric esters can often be separated using chiral chromatography techniques (e.g., HPLC). The strong UV absorbance of the nitrobenzoyl moiety facilitates sensitive detection. beilstein-archives.org
The steric hindrance from the ortho-nitro group in this compound can influence the kinetics of these derivatization reactions. The bulky group adjacent to the reaction center (the carboxyl group) may slow down the rate of ester or amide formation compared to its para- or meta-nitro isomers. This steric factor could also be exploited to achieve kinetic resolution of a racemic substrate, where one enantiomer reacts faster than the other due to more favorable steric interactions in the transition state. However, specific documented examples of this compound being used for this purpose are not prevalent in general literature.
Applications of 4 Methoxy 2 Nitrobenzoic Acid and Its Derivatives in Pharmaceutical and Medicinal Chemistry Research
Role as an Intermediate in Drug Development and API Synthesis
In pharmaceutical research, 4-methoxy-2-nitrobenzoic acid and its derivatives are primarily utilized as precursors for constructing the core structures of various therapeutic agents. The strategic placement of the nitro and methoxy (B1213986) groups influences the electronic properties of the molecule and provides regiochemical control in subsequent synthetic steps. A critical transformation is the reduction of the nitro group to form a 2-amino-4-methoxybenzoic acid derivative. This resulting anthranilic acid is a cornerstone for building quinazoline (B50416) and other heterocyclic ring systems that are central to the mechanism of action of several targeted therapies.
While substituted benzoic acids are a common motif in non-steroidal anti-inflammatory drugs (NSAIDs), the scientific literature reviewed does not prominently feature direct synthetic routes to currently marketed anti-inflammatory agents starting specifically from this compound.
Similarly, for analgesic agents, a direct synthetic lineage from this compound to established pain-relief medications is not extensively documented in the reviewed literature. The development of novel analgesic compounds often explores diverse chemical scaffolds, but a specific, widely recognized application of this particular intermediate was not identified.
The most significant application of derivatives of this compound is in the synthesis of targeted anticancer therapies, particularly inhibitors of the epidermal growth factor receptor (EGFR).
Gefitinib: A key intermediate in a novel synthesis of Gefitinib is derived from a precursor related to this compound. The synthesis starts with methyl 3-hydroxy-4-methoxybenzoate, which is first alkylated. The subsequent and crucial step is the nitration of the resulting methyl 3-(3-chloropropoxy)-4-methoxybenzoate. This nitration step introduces a nitro group at the C2 position, yielding methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate. acs.orgwebofproceedings.org This nitro-substituted intermediate is then reduced to the corresponding amine, which undergoes cyclization to form the essential quinazoline ring of Gefitinib. acs.orgwebofproceedings.org
| Starting Material | Reaction Step | Key Intermediate |
| Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Nitration (Nitric acid, Acetic acid) | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate |
| Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Reduction (Powdered iron, Acetic acid) | Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate |
AZD3759: AZD3759 (Zorifertinib) is another potent, central nervous system-penetrant EGFR inhibitor with a quinazoline core, similar to Gefitinib. While its structure suggests that a substituted methoxy-nitrobenzoic acid could serve as a logical precursor for its quinazoline ring, a specific synthesis route starting from this compound is not explicitly detailed in the reviewed scientific literature.
Phosphodiesterase 10A (PDE10A) inhibitors are being investigated for the treatment of neurological and psychiatric disorders like schizophrenia. A prominent class of these inhibitors is based on the 4-amino-6,7-dimethoxyquinazoline scaffold. nih.gov The synthesis of the quinazoline core is a fundamental process in creating these molecules. This synthesis classically involves the cyclization of an anthranilic acid (2-aminobenzoic acid) derivative.
The reduction of this compound directly yields 2-amino-4-methoxybenzoic acid. This anthranilic acid derivative is a logical and essential precursor for forming the 7-methoxy-quinazolin-4-one ring system, which is a part of the core structure of these PDE10A inhibitors. This positions this compound as a key starting material for accessing the foundational heterocyclic structure of this therapeutic class.
Betrixaban is an oral anticoagulant that acts as a direct factor Xa inhibitor. The synthesis of this drug relies heavily on a substituted nitrobenzoic acid as a key starting material. However, it is crucial to note that the specific isomer used in all widely documented synthetic routes is 5-methoxy-2-nitrobenzoic acid , not this compound. researchgate.net
In the synthesis, 5-methoxy-2-nitrobenzoic acid is first activated and then coupled with 2-amino-5-chloropyridine (B124133) to form an amide bond. This reaction yields the intermediate N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide. The nitro group is subsequently reduced to an amine, which is then acylated to complete the core structure of Betrixaban. researchgate.net
| Isomer Used in Synthesis | Key Intermediate Formed | Final Drug |
| 5-Methoxy-2-nitrobenzoic acid | N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide | Betrixaban |
Combretastatins are a class of potent anti-mitotic agents that inhibit tubulin polymerization. While numerous analogues, including amino derivatives, have been synthesized to improve efficacy and solubility, the reviewed literature does not indicate the use of this compound as a starting material or intermediate in these synthetic pathways. The syntheses of combretastatin (B1194345) derivatives typically begin with precursors that already contain the characteristic trimethoxyphenyl ring.
Development of Multitarget Drugs for Metabolic Syndrome
Metabolic syndrome is a complex health issue characterized by a cluster of conditions, including type II diabetes, hypertension, and dyslipidemia. frontiersin.org The conventional treatment approach involves polypharmacology, which can lead to challenges such as drug-drug interactions and poor patient adherence. frontiersin.org To address these issues, research has focused on developing multitarget drugs that can act on several pathological pathways simultaneously. frontiersin.orgnih.gov
Derivatives of this compound have been explored as scaffolds for creating such multitarget ligands. The strategy often involves integrating two or more pharmacophoric fragments into a single molecule to engage with multiple biological targets. nih.gov For example, certain derivatives have been designed to show affinity for targets like peroxisome proliferator-activated receptors (PPARs) and HMG-CoA reductase, which are relevant to metabolic syndrome. nih.govresearchgate.net In preclinical studies, a 5-aminoanthranilic acid derivative, which can be synthesized from a nitrobenzoic acid precursor, demonstrated the ability to simultaneously lower blood pressure, glucose, total cholesterol, and triglyceride levels in a diet-induced metabolic syndrome rat model. nih.gov
Table 1: Examples of Multitarget Drug Approaches for Metabolic Syndrome
| Target Combination | Rationale | Example Compound Class | Reference |
| PPAR-α / PPAR-γ / HMG-CoA reductase | Addresses dyslipidemia, insulin (B600854) resistance, and cholesterol synthesis | Anthranilic acid derivatives | nih.govresearchgate.net |
| Angiotensin-II receptor / PPAR-γ | Combines blood pressure control with improved insulin sensitivity | Telmisartan | nih.gov |
| FAAH / COX | Targets inflammation and related pathways | (±)-2-[3-fluoro-4-[3-(hexylcarbamoyloxy)phenyl]phenyl]propanoic acid | mdpi.com |
Exploration of Biological Activities of Derivatives
Antimicrobial and Antifungal Studies
The antimicrobial and antifungal potential of compounds derived from this compound has been a subject of investigation.
Antimicrobial Activity:
Research has shown that certain derivatives exhibit activity against various bacterial strains. For instance, hydrazone derivatives have been evaluated for their in vitro antibacterial effects. turkjps.org The presence and position of substituents, such as methoxy and bromo groups, on the aromatic rings of these derivatives have been found to influence their antibacterial efficacy against strains like Staphylococcus aureus and Enterococcus faecalis. turkjps.org One study reported that a methoxy substituent at a specific position increased the antibacterial activity against these Gram-positive bacteria. turkjps.org Similarly, p-methoxy cinnamic acid, a derivative, has demonstrated antibacterial effects against Escherichia coli. researchgate.net
Antifungal Activity:
Derivatives of this compound have also been assessed for their ability to inhibit fungal growth. Studies on hydrazide–hydrazones derived from 4-hydroxybenzoic acid have shown significant antifungal activity against phytopathogenic fungi like Botrytis cinerea and Sclerotinia sclerotiorum. mdpi.com In contrast, derivatives of 4-methoxybenzoic acid showed no significant antifungal activity against certain molds. mdpi.com Other research has indicated that the introduction of nitro groups into some molecular structures can, in some cases, have a negative effect on their antifungal properties. nih.gov
Table 2: Antimicrobial and Antifungal Activity of Selected Derivatives
| Compound Class | Target Organism | Activity | Reference |
| Pyrazoline derivatives | S. aureus, E. faecalis | Moderate antibacterial | turkjps.org |
| Hydrazide–hydrazones | B. cinerea, S. sclerotiorum | Significant antifungal | mdpi.com |
| p-Methoxy cinnamic acid | E. coli | Antibacterial | researchgate.net |
| Nitro-derivatives of 3,9-dimethoxypterocarpan | C. lindemuthianum, C. gloeosporioides | Reduced antifungal activity compared to the parent compound | nih.gov |
Antioxidant Properties
While direct studies on the antioxidant properties of this compound itself are not extensively detailed in the provided context, related compounds and derivatives have been investigated for their antioxidant potential. For example, lipoic acid, when incorporated into derivatives of salicylic (B10762653) acid, contributes antioxidant effects. google.com Additionally, some 5-substituted indazole derivatives, which can be conceptually related to substituted benzoic acids, have shown antioxidant properties in ORAC assays. nih.gov
Studies on Enzyme Interactions and Biological Pathways
Derivatives of this compound are being investigated for their interactions with various enzymes and their influence on biological pathways, particularly those relevant to disease.
A key area of research is their potential as enzyme inhibitors. For instance, certain derivatives have been designed and synthesized to act as inhibitors of human acetylcholinesterase (hAChE), an enzyme implicated in Alzheimer's disease. mdpi.com Molecular docking studies have helped to elucidate the non-covalent interactions between these compounds and the enzyme's binding sites. mdpi.com
Furthermore, in the context of metabolic syndrome, derivatives have been identified through molecular docking as potential inhibitors of HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis. nih.govresearchgate.net The multitarget nature of some of these compounds allows them to interact with multiple enzymes and receptors, such as PPARs, simultaneously. nih.govresearchgate.net
In cancer research, a curcumin (B1669340) analogue, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to target the Akt/NFκB cell survival signaling pathway in prostate cancer cells. nih.gov This compound was found to reduce the levels of the activated form of Akt and inhibit its kinase activity, subsequently reducing the transcriptional and DNA-binding activity of NFκB. nih.gov
Investigation of Potential Therapeutic Targets
The exploration of derivatives of this compound has led to the identification of several potential therapeutic targets.
For complex diseases like metabolic syndrome and Alzheimer's, a multitarget approach is often considered more effective. frontiersin.orgnih.gov In Alzheimer's research, for example, derivatives have been developed to simultaneously inhibit both cholinesterases (AChE and BuChE) and the beta-site amyloid-precursor protein cleaving enzyme 1 (BACE-1). nih.govresearchgate.net
The Akt/NFκB signaling pathway has been identified as a key therapeutic target for certain derivatives in the context of prostate cancer. nih.gov The ability of these compounds to inhibit components of this pathway highlights their potential for cancer management. nih.gov Additionally, the endocannabinoid system, involved in pain and inflammation, has emerged as a promising target for compounds designed as dual inhibitors of FAAH and COX. mdpi.com
Applications in Advanced Materials Science
Utilization in Polymer Synthesis for Enhanced Material Properties
4-Methoxy-2-nitrobenzoic acid is a precursor in the synthesis of advanced polymers, particularly aromatic polyamides. Its derivatives are employed to create polymers with enhanced thermal stability, improved mechanical properties, and specific electronic functions. nsf.govchemimpex.com The nitro group is particularly important, as it can be chemically reduced to an amino group, yielding an aminobenzoic acid derivative. This resulting molecule, containing both an amine and a carboxylic acid, can then act as a monomer in step-growth polymerization to form polyamides. nsf.govzenodo.org
Research into bioinspired molecular electrets, which are specialized polyamides, utilizes nitrobenzoic acid derivatives to construct the polymer chains. nsf.gov The synthesis involves a stepwise process of amide coupling and nitro-reduction steps to build oligomers from their C-terminus to their N-terminus. nsf.gov This methodical approach allows for the creation of precisely structured materials with potential applications in organic electronics and photonics. nsf.gov
In a similar vein, derivatives of 4-aminobenzoic acid, which are synthesized from the corresponding nitrobenzoic acids, have been used to produce high molecular weight poly(p-benzamide)s. zenodo.org Furthermore, the incorporation of nitrobenzoic acid derivatives as modifiers in polymer formulations has been shown to improve the thermal and mechanical characteristics crucial for high-performance materials. chemimpex.com The synthesis of conductive aromatic polyamides, for instance, can be achieved through the solution-polycondensation reaction of diamino monomers (derived from nitro compounds) with dicarboxylic acid chlorides. mdpi.com
Table 1: Role of this compound Derivatives in Polymer Synthesis
| Polymer Type | Role of Nitrobenzoic Acid Derivative | Resulting Property Enhancement | Research Context |
|---|---|---|---|
| Aromatic Polyamides | Precursor to diamino monomers used in polycondensation reactions. mdpi.com | Conductive properties, thermal stability. chemimpex.commdpi.com | Synthesis of conductive polymers for electronic applications. mdpi.com |
| Poly(p-benzamide)s | Precursor to 4-aminobenzoic acid derivatives for step-growth polymerization. zenodo.org | High molecular weight, potentially leading to high-strength fibers. zenodo.org | Development of high-performance fibers. zenodo.org |
| Bioinspired Molecular Electrets | Building block for residue-by-residue synthesis of polyamide chains. nsf.gov | Co-directionally oriented electric dipoles for charge-transfer. nsf.gov | Creation of materials for solar-energy engineering and organic electronics. nsf.gov |
Role in the Formulation of Coatings and Adhesives
The unique chemical structure of this compound and its esters makes them suitable candidates for developing advanced coatings and adhesives. chemimpex.com These compounds can be integrated into polymer backbones to enhance performance characteristics. The presence of the aromatic ring, along with the reactive nitro and carboxylic acid groups, allows for modifications that can improve adhesion, durability, and resistance to environmental factors in coating and sealant formulations. justdial.com
In the field of epoxy resins, a critical component of many high-performance coatings and adhesives, carboxylic acids and their derivatives play important roles. researchgate.netgoogleapis.com Nitrobenzoic acids, among other carboxylic acids, have been explored as catalysts or components in the curing process of epoxy resins. google.comgoogleapis.com For example, 4-nitrobenzoic acid is cited as a potential catalyst for promoting the reaction between epoxide groups and other reactive components in a formulation. google.com Additionally, related compounds like 4-chloro-2-nitrobenzoic acid are noted as reactive building blocks in the synthesis of polymers specifically designed for use in coatings and adhesives. The functional groups allow the compound to be tailored, forming derivatives that can be integrated into a polymer matrix to impart specific functionalities.
Table 2: Application of Nitrobenzoic Acid Derivatives in Coatings and Adhesives
| Application Area | Function of Derivative | Mechanism/Benefit | Example Compound(s) |
|---|---|---|---|
| Epoxy Resin Formulations | Catalyst | Promotes ring-opening polymerization and cross-linking during curing. googleapis.com | 2-Nitrobenzoic acid, 4-Nitrobenzoic acid. google.comgoogleapis.com |
| Polymer Building Block | Reactive Intermediate | Forms functionalized derivatives that can be incorporated into polymers for coatings. | 4-Chloro-2-nitrobenzoic acid. |
| Adhesion Promoters | Conversion Coating Component | Used in electrodeposition to create a surface layer that enhances adhesion of subsequent epoxy coatings. researchgate.net | 3-Nitrobenzoic acid. researchgate.net |
Development of Specialty Chemicals with Tailored Functionality
This compound serves as a key intermediate in the synthesis of a variety of specialty chemicals with tailored functionalities. chemimpex.com Its distinct arrangement of functional groups allows it to be a scaffold for creating more complex molecules for diverse applications, including dyes, fragrances, and intermediates for the pharmaceutical and agricultural industries. chemicalbook.comgoogle.com
The compound's favorable solubility and stability make it an excellent starting point for chemical modifications. chemimpex.com A significant application is its use as a precursor for other useful synthetic intermediates. For example, through a reaction with a base followed by acidification, a related compound, 4,5-dimethoxy-2-nitrobenzoic acid, can be converted into 5-hydroxy-4-methoxy-2-nitrobenzoic acid. google.com This resulting compound is a valuable intermediate for producing pharmaceuticals and agrochemicals. google.com The ability to selectively modify the molecule, such as through the reduction of the nitro group or substitution reactions, enables the creation of a diverse library of chemicals essential for drug discovery and materials research. nsf.gov Derivatives of the parent compound are also explored as precursors for photoresist polymers, leveraging the UV-sensitive nature of the nitro group for applications in microfabrication.
Table 3: Examples of Specialty Chemicals Derived from Nitrobenzoic Acid Precursors
| Precursor Compound | Derived Specialty Chemical | Synthetic Transformation | Application of Derived Chemical |
|---|---|---|---|
| 4,5-Dimethoxy-2-nitrobenzoic acid | 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | Reaction with a base, followed by acidification. google.com | Intermediate for pharmaceuticals and agrochemicals. google.com |
| This compound | 4-Methoxy-2-aminobenzoic acid | Reduction of the nitro group to an amine. | Monomer for polymer synthesis. zenodo.org |
| 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid | Photoresist Polymers | Polymerization utilizing the UV-sensitive nitro group. | Materials for photolithography in electronics manufacturing. |
Analytical and Spectroscopic Characterization Methodologies in Research
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are essential for separating 4-Methoxy-2-nitrobenzoic acid from starting materials, byproducts, and other impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and is also used for its quantification. Purity levels are often expected to be greater than 98%. In some applications, HPLC is used to monitor the progress of reactions, such as in the synthesis of its derivatives. For instance, the purity of related compounds like 3-hydroxy-4-methoxy-2-nitrobenzoic acid has been determined to be as high as 99.3% by HPLC.
A specific HPLC method for a related compound, 5-Hydroxy-4-Methoxy-2-Nitro benzoic acid, has been developed for trace-level determination. This method utilizes an Eclipse XDB C8 column with a gradient elution of 0.1% orthophosphoric acid in water (mobile phase A) and acetonitrile (B52724) (mobile phase B) at a flow rate of 1.0 mL/min, with detection at 210 nm. For applications requiring mass spectrometry compatibility, phosphoric acid can be substituted with formic acid.
Table 1: Example HPLC Conditions for Related Nitrobenzoic Acids
| Parameter | Value |
| Column | Eclipse XDB C8 (250mm x 4.6mm, 5.0µm) |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV/PDA at 210 nm |
| Application | Purity and trace level impurity determination |
| This table is based on a method developed for a structurally similar compound and may be adapted for this compound. |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid and valuable tool for monitoring the progress of reactions involving this compound. It is performed on pre-coated aluminum-backed silica (B1680970) gel F254 plates, with visualization typically achieved under UV light. In a documented decarboxylative homocoupling reaction, the resulting product from this compound showed an Rf value of 0.42 using a mobile phase of hexanes:EtOAc (9:1).
Flash Column Chromatography
Flash column chromatography is a preparative technique used for the purification of compounds synthesized from this compound. This technique utilizes silica gel as the stationary phase. For example, in the synthesis of (4-methoxy-2-nitrophenyl)methanol (B1598725) from this compound, the crude product was purified by chromatography on silica gel using petroleum ether/ethyl acetate (B1210297) as the eluent. Similarly, the product of a decarboxylative homocoupling reaction was purified by column chromatography with a hexanes:EtOAc (9:1) solvent system.
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.
In one study, the ¹H NMR spectrum of a product derived from this compound was recorded at 400 MHz. For a related compound, (4-methoxy-2-nitrophenyl)methanol, the ¹H NMR spectrum in DMSO-d6 showed characteristic peaks at δ 7.70 (d, J = 8.7 Hz, 1H), 7.54 (d, J = 2.6 Hz, 1H), and 7.34 (dd, J = 8.7, 2.7 Hz, 1H).
The ¹³C NMR spectrum for a homocoupled product of this compound displayed signals at δ 159.6 (C), 148.2 (C), 132.2 (CH), 125.7 (C), 119.7(CH), 109.5 (CH), and 56.0 (CH3). These shifts confirm the arrangement of the carbon skeleton and the presence of the methoxy (B1213986) group.
Table 2: Representative NMR Data for a this compound Derivative
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity/Coupling Constant (J) |
| ¹H NMR | 7.68 | s |
| 7.19 | m | |
| 3.93 | s | |
| ¹³C NMR | 159.6 | C |
| 148.2 | C | |
| 132.2 | CH | |
| 125.7 | C | |
| 119.7 | CH | |
| 109.5 | CH | |
| 56.0 | CH₃ | |
| Data from the product of a decarboxylative homocoupling reaction of this compound. |
Mass Spectrometry (HRMS, LC-MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula. The calculated exact mass for C₈H₇NO₅ is 197.0324 g/mol . Experimental HRMS data for the [M-H]⁻ ion has been reported as 196.0255, which is in close agreement with the calculated value of 196.0246.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a valuable tool for analyzing reaction mixtures and identifying products and impurities. For instance, LC-MS analysis has been utilized in the characterization of various derivatives synthesized from related nitrobenzoic acids.
Advanced Purification and Isolation Techniques
In the synthesis of this compound, the final product is often accompanied by unreacted starting materials, byproducts, and structural isomers. Therefore, robust purification and isolation techniques are essential to obtain the compound at a high degree of purity required for analytical and research applications.
Recrystallization Protocols
Recrystallization is a fundamental and highly effective technique for the purification of crude this compound. This process relies on the principle that the solubility of a solid in a solvent generally increases with temperature. By dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool, the desired compound crystallizes out of the solution, leaving impurities behind. The selection of an appropriate solvent or solvent system is the most critical parameter in developing an effective recrystallization protocol.
Detailed research and patent literature highlight various solvent systems for the recrystallization of nitrobenzoic acid derivatives, which are instructive for purifying this compound. The goal is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
For related methoxy-nitrobenzoic acid compounds, mixed solvent systems, particularly alcohol-water mixtures, have proven effective. For instance, the isomer 2-Methoxy-4-nitrobenzoic acid can be purified by recrystallization from an ethanol-water mixture (1:2 v/v), yielding crystals with greater than 98% purity. Similarly, for the related compound 3-hydroxy-4-methoxy-2-nitrobenzoic acid, recrystallization from a mixed solvent of isopropanol (B130326) and water is a key step to remove isomers and achieve high purity. google.com One specific protocol for this related compound utilized a 5:1 isopropanol-water mixture, which, after filtration and drying, resulted in a product with 99.3% purity as determined by HPLC. google.com
While specific protocols solely for this compound are not extensively detailed in publicly available literature, the general procedure involves dissolving the crude solid in a minimal amount of an appropriate hot solvent. After complete dissolution, the solution is slowly cooled to induce the formation of well-defined crystals. The purified crystals are then isolated by suction filtration and dried. The melting point of the recrystallized this compound is a key indicator of its purity, with a sharp melting range around 196.5–200.5 °C indicating a high-purity sample. sigmaaldrich.comchemicalbook.com
The table below summarizes recrystallization data from related compounds, which informs the potential solvent systems for this compound.
| Compound | Solvent System (v/v) | Purity Achieved | Reference |
| 3-hydroxy-4-methoxy-2-nitrobenzoic acid | Isopropanol:Water (5:1) | 99.3% (HPLC) | google.com |
| 2-Methoxy-4-nitrobenzoic acid | Ethanol (B145695):Water (1:2) | >98% | |
| 4-methoxybenzoic acid | Toluene | Satisfactory | acs.org |
These examples demonstrate the utility of mixed-solvent systems, particularly alcohol-water combinations, in the purification of substituted benzoic acids. The precise ratio and choice of alcohol would be optimized to maximize the yield and purity of this compound. Following recrystallization, techniques like High-Performance Liquid Chromatography (HPLC) are employed to confirm the purity of the isolated compound. google.com
Computational Chemistry and Chemoinformatics Studies of 4 Methoxy 2 Nitrobenzoic Acid
Molecular Modeling and Electronic Structure Calculations
Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of 4-methoxy-2-nitrobenzoic acid. These computational techniques are used to determine the three-dimensional structure, electron distribution, and spectroscopic properties of the molecule.
Detailed research findings from quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, provide a quantitative picture of the molecule's geometry and electronic nature. researchgate.net Methods like B3LYP with a 6-311++G** basis set are commonly employed to calculate the optimized geometrical structures of substituted benzoates. researchgate.net These calculations allow for the prediction of various molecular properties, which can then be compared with experimental data for validation. researchgate.net
Key electronic properties that are investigated include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MESP). tandfonline.com Natural Bond Orbital (NBO) analysis is also used to understand hyperconjugative interactions and charge delocalization within the molecule. researchgate.net The analysis of calculated infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra is compared with experimental results to confirm structural assignments and understand the influence of the methoxy (B1213986) and nitro substituents on the benzoic acid core. researchgate.net
Table 1: Computed Physicochemical and Descriptor Data for this compound This table presents data calculated using computational methods.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₅ | nih.gov |
| Molecular Weight | 197.14 g/mol | nih.govsigmaaldrich.com |
| XLogP3 | 1.4 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 5 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
| Topological Polar Surface Area | 92.4 Ų | nih.gov |
| Exact Mass | 197.03242232 Da | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpras.com For derivatives of this compound, QSAR studies are instrumental in designing new molecules with enhanced or specific biological effects.
The fundamental principle of QSAR, often called the Hansch analysis, involves correlating physicochemical descriptors of molecules with their measured biological activity, typically expressed as the logarithm of the inverse of the concentration required for a specific response (log 1/C). ijpras.com Studies on broader classes of benzoic acid derivatives have successfully used multiple linear regression to create QSAR equations that predict inhibitory activity against certain enzymes. researchgate.net
These analyses have shown that specific molecular descriptors have the most significant contributions to the activity of benzoic acid derivatives. For instance, electronic parameters such as the maximum positive and negative charges, and specifically the charges on the oxygen atoms of the carboxyl group, have been identified as critical factors for inhibitory activity. researchgate.net Other QSAR models for related heterocyclic structures have incorporated descriptors related to the spatial distribution of atomic mass, polarizability, and van der Waals volumes. mdpi.com Such models provide a theoretical basis for synthesizing new and more potent agents. researchgate.net
Table 2: Principles of QSAR Applied to Benzoic Acid Derivatives This table outlines the key components and findings from QSAR studies relevant to the structural class.
| Component | Description | Research Finding/Application |
| Objective | To quantitatively correlate molecular structure with biological activity. | Used to guide the synthesis of new inhibitors by predicting the activity of unsynthesized compounds. researchgate.net |
| Methodology | Multiple Linear Regression (MLR) and other statistical methods are used to build a mathematical model based on calculated molecular descriptors. | A QSAR equation was successfully established for 25 benzoic acid derivatives against tyrosinase. researchgate.net |
| Key Descriptors | Electronic (e.g., atomic charges), Hydrophobic (e.g., LogP), and Steric parameters are calculated for each molecule. | Charges on the carboxyl group's oxygen atoms and maximum negative charges were found to be the most significant contributors to inhibitory activity. researchgate.net |
| Validation | Statistical parameters like the correlation coefficient (r), standard deviation (s), and F-test are used to assess the significance and predictive power of the model. ijpras.com | QSAR models for related benzazoles were validated using internal and external test sets, demonstrating their predictive capability. mdpi.com |
Molecular Docking Studies for Biological Target Interaction
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor), which is typically a protein or enzyme. nih.gov For this compound and its derivatives, docking studies are crucial for identifying potential biological targets and understanding the molecular basis of their activity.
In a notable study, this compound was used as a starting material for the synthesis of novel benzimidazole (B57391) derivatives designed to inhibit the interaction between the COVID-19 spike protein's receptor-binding domain (RBD) and the human ACE2 receptor. nih.govacs.org The resulting compounds, which feature the 4-methoxy-substituted scaffold, were found to be active, with one derivative suppressing the Spike RBD/ACE2 interaction by 72%. nih.govacs.org Molecular docking would be used in such studies to visualize how these inhibitors fit into the binding pocket of the target protein and to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
Similar docking approaches have been applied to related molecular scaffolds to explore their potential as inhibitors for other important biological targets, including TGF-β receptor kinase I and bacterial tyrosine kinase. nih.govresearchgate.net These studies help elucidate the structure-activity relationships observed experimentally and guide the rational design of more potent inhibitors. nih.gov
Table 3: Representative Molecular Docking Application for a Derivative Scaffold This table summarizes a molecular docking study where derivatives of a related scaffold were investigated.
| Study Aspect | Details |
| Scaffold Origin | Imidazo[2,1-b] chemscene.comchemscene.comthiadiazole derivatives from 4-methoxyphenylacetic acid. nih.gov |
| Biological Target | Transforming growth factor beta (TGF-β) type I receptor kinase domain (PDB: 1RW8). nih.gov |
| Computational Method | Molecular docking performed using the Glide module. nih.gov |
| Key Findings | Potent compounds were shown to bind within the active site through strong hydrogen bonding and hydrophobic interactions. nih.gov |
| Significance | The study provides a structural basis for the observed cytotoxic activity and guides further optimization of the scaffold. nih.gov |
Predictive Algorithms for Reaction Outcomes and Product Profiles
Computational algorithms are increasingly used to predict the outcomes, yields, and potential byproducts of chemical reactions. For a versatile intermediate like this compound, these predictive tools can significantly aid in planning efficient synthetic routes. nih.gov
While specific, published predictive models for reactions involving this compound are not widespread, the underlying computational methodologies are well-established. For example, electronic structure calculations (see section 7.1) can determine reactivity indices, such as Fukui functions and local electron affinities, which identify the most likely sites for electrophilic or nucleophilic attack, thereby predicting regioselectivity. tandfonline.com
Furthermore, predictive models are widely developed for physicochemical properties that influence reaction conditions and product purification. The Abraham General Solvation Parameter Model, for instance, has been used to create robust predictive equations for the solubility of numerous benzoic acid derivatives in various solvents. mdpi.com In the context of drug design, predictive 3D-QSAR models can be generated from a series of active compounds to create a template that forecasts the activity of new, related structures, thereby guiding their synthesis. nih.gov
Cheminformatics Applications in Library Design and Virtual Screening
Cheminformatics applies computational methods to manage, analyze, and model large sets of chemical data. For this compound, its scaffold is a valuable building block in library design and a query in virtual screening campaigns to discover new bioactive molecules.
Library design involves the creation of a large collection of related molecules (a "library") based on a common core structure or scaffold. The this compound framework can be used to generate diverse libraries by systematically modifying its functional groups. acs.org The goal is to explore the chemical space around the scaffold to identify compounds with improved drug-like properties or biological activity. researchgate.net
Virtual screening is a key cheminformatics technique where large compound databases are computationally filtered to identify molecules that are likely to bind to a specific biological target. researchgate.net A powerful example involved a virtual screening pipeline to identify inhibitors of the SARS-CoV-2 S-protein. acs.org This process typically involves:
Filtering large libraries for "drug-like" properties (e.g., ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity) to remove undesirable compounds. acs.org
Docking the remaining molecules into the binding site of the target protein. nih.gov
Ranking the molecules based on their predicted binding affinity (scoring function) and interaction patterns. nih.gov
Selecting a smaller, prioritized set of "hits" for chemical synthesis and experimental validation. nih.govnih.gov
This approach was successfully used to identify novel benzimidazole-based inhibitors of the Spike RBD/ACE2 interaction, which were synthesized starting from this compound. nih.govacs.org
Table 4: Generalized Workflow for Virtual Screening This table outlines a typical workflow for identifying bioactive compounds using virtual screening, as described in multiple studies.
| Step | Description | Rationale |
| 1. Library Preparation | A large database of chemical compounds (e.g., millions of molecules) is prepared for screening. | To cast a wide net in the search for novel chemical structures. researchgate.net |
| 2. Property Filtering | Compounds are filtered based on physicochemical properties (e.g., Lipinski's Rule of Five) and ADMET predictions to remove non-drug-like candidates. | To enrich the library with compounds that have a higher probability of becoming successful drugs. acs.org |
| 3. Molecular Docking | The filtered library of compounds is docked into the active site of a biological target. | To predict which compounds can physically fit into the target's binding pocket and form favorable interactions. nih.gov |
| 4. Scoring and Ranking | Docked poses are evaluated using a scoring function to estimate binding affinity. Compounds are ranked based on their scores. | To prioritize the most promising candidates from the large pool of docked molecules. nih.gov |
| 5. Hit Selection & Validation | A diverse set of top-ranking compounds ("hits") is selected for visual inspection, further computational analysis (e.g., molecular dynamics), and ultimately, synthesis and experimental testing. | To identify a manageable number of high-potential compounds for biological validation, confirming the in silico predictions. nih.govnih.gov |
Environmental and Ecological Research Considerations
Studies on Biodegradation and Environmental Fate
The environmental persistence of nitroaromatic compounds, including 4-Methoxy-2-nitrobenzoic acid, is a significant concern due to their widespread industrial use. nih.gov The presence of the electron-withdrawing nitro group makes the aromatic ring less susceptible to oxidative degradation by microbial enzymes, often rendering these compounds recalcitrant. nih.gov However, various microorganisms have evolved pathways to degrade and utilize nitroaromatics as sources of carbon, nitrogen, and energy. nih.gov
The biodegradation of nitroaromatic compounds can proceed through several microbial pathways, which are broadly categorized as either aerobic or anaerobic.
Aerobic Degradation: Under aerobic conditions, microorganisms employ oxygenases to initiate the breakdown of the aromatic ring. Key enzymatic strategies include:
Monooxygenase-catalyzed reactions: These enzymes can hydroxylate the aromatic ring, leading to the removal of the nitro group as nitrite. nih.gov
Dioxygenase-catalyzed reactions: These enzymes insert two hydroxyl groups into the aromatic ring, which can also lead to the elimination of the nitro group. nih.gov
Reduction of the aromatic ring: Some bacteria can reduce the aromatic ring by adding a hydride ion, forming a Meisenheimer complex, which then rearomatizes with the elimination of nitrite. nih.gov
For substituted nitrobenzoates, bacteria have been shown to utilize them as their sole source of carbon, nitrogen, and energy. nih.gov For instance, the degradation of 2-chloro-4-nitrobenzoic acid by an Acinetobacter species involves initial oxidative dehalogenation to form 2-hydroxy-4-nitrobenzoic acid, followed by monooxygenase-catalyzed denitration to 2,4-dihydroxybenzoic acid. frontiersin.org While a direct study on this compound is not available, it is plausible that similar enzymatic machinery could act on it, potentially involving initial demethylation or hydroxylation reactions.
Anaerobic Degradation: In the absence of oxygen, the primary transformation of nitroaromatic compounds is the reduction of the nitro group to an amino group, proceeding through nitroso and hydroxylamino intermediates. wur.nl This reduction is often the first step in the complete mineralization of the compound. mdpi.com The resulting aromatic amines are generally less toxic and more amenable to further degradation. wur.nl For example, under methanogenic conditions, nitroaromatic compounds are reduced to their corresponding amines. wur.nl This reductive pathway is a common strategy for a variety of nitroaromatics. nih.gov
The degradation of 5-methoxy-2-nitrobenzoic acid, an isomer of the target compound, has been identified as a terminal step in the breakdown of the synthetic pyrethroid cypermethrin (B145020) by Rhodobacter sphaeroides. This suggests that methoxy-nitrobenzoic acids can be part of larger biodegradation pathways of more complex environmental contaminants.
Interactive Data Table: General Microbial Degradation Pathways for Nitroaromatic Compounds
| Degradation Condition | Key Enzymes Involved | Initial Transformation | Subsequent Steps |
| Aerobic | Monooxygenases, Dioxygenases | Hydroxylation of the aromatic ring | Elimination of the nitro group as nitrite, ring cleavage |
| Anaerobic | Nitroreductases | Reduction of the nitro group to an amino group | Further degradation of the resulting aromatic amine |
Assessment of Nitro Compound Presence in Environmental Matrices
The detection and quantification of nitroaromatic compounds in environmental matrices such as soil and water are crucial for monitoring pollution and assessing potential risks. chemimpex.com The widespread use of these compounds in industries like dye, pesticide, and explosives manufacturing has led to their presence in the environment. nih.govnih.gov
Various analytical techniques are employed for the detection of nitroaromatic compounds. Chromatographic methods, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are commonly used for the separation and quantification of these compounds in environmental samples. doi.org For instance, a reversed-phase HPLC method has been developed for the separation of nitrobenzoic acid isomers using a C18 column and a mobile phase of 2-propanol–water–acetic acid. doi.org The detection limits for o-, m-, and p-nitrobenzoic acid were found to be 4, 7, and 5 µg/ml, respectively. doi.org
More advanced methods often couple chromatography with mass spectrometry (MS) for enhanced sensitivity and specificity. GC-MS is suitable for volatile nitro compounds. nih.gov For less volatile or thermally labile compounds, liquid chromatography-mass spectrometry (LC-MS) is often the method of choice. phenomenex.com
Fluorescence-based sensing is an emerging technology for the rapid and sensitive detection of nitroaromatic compounds. phenomenex.com Researchers have developed fluorescent porous polymers and metal-organic frameworks (MOFs) that exhibit a change in fluorescence upon interaction with nitroaromatic analytes. phenomenex.com These sensor-based methods hold promise for in-field monitoring of environmental contamination. chemimpex.com
While specific monitoring data for this compound in various environmental matrices is not extensively documented in readily available literature, its methyl ester, methyl 4-methoxy-2-nitrobenzoate, is noted for its application in environmental monitoring studies to assess the presence of nitro compounds in soil and water. chemimpex.com This suggests that analytical methods are available and that the compound and its derivatives are relevant for environmental analysis. Case studies on the remediation of sites contaminated with nitroaromatic explosives, such as the Plum Brook Ordnance Works, highlight the persistence of these compounds in soil and groundwater and the extensive efforts required for their removal. environmentalrestoration.wiki
Interactive Data Table: Analytical Methods for Nitroaromatic Compound Detection
| Analytical Technique | Principle | Typical Analytes | Reported Detection Limits |
| HPLC-UV | Separation by chromatography, detection by UV absorbance | Nitrobenzoic acid isomers | 4-7 µg/ml doi.org |
| GC-MS | Separation by gas chromatography, identification by mass spectrometry | Volatile nitroaromatics | Varies with compound |
| LC-MS | Separation by liquid chromatography, identification by mass spectrometry | Wide range of nitroaromatics | Varies with compound |
| Fluorescence Sensing | Change in fluorescence of a sensor material upon binding to the analyte | Nitrophenols, TNT | Down to ppb levels phenomenex.com |
Green Chemistry Principles in Industrial Processes and Waste Minimization
The synthesis of nitroaromatic compounds traditionally involves the use of strong acids like nitric acid and sulfuric acid, which can generate significant amounts of hazardous waste. google.com The application of green chemistry principles aims to develop more environmentally benign and sustainable manufacturing processes.
Key areas of focus in the green synthesis of nitroaromatics include:
Use of Alternative Nitrating Agents: Research has explored the use of milder and more selective nitrating agents to reduce the reliance on mixed acids. researchgate.net For example, a mixture of HNO3/Ac2O has been used for the nitration of methyl 3-methylbenzoate (B1238549) in a greener process. researchgate.net
Catalytic Processes: The use of solid acid catalysts is being investigated to replace corrosive liquid acids. google.com This can simplify product separation and catalyst recycling, thereby minimizing waste.
Solvent-Free and Alternative Solvent Reactions: Conducting reactions in the absence of a solvent or in more environmentally friendly solvents, such as water or ionic liquids, can significantly reduce the environmental impact of a process. researchgate.net Microwave-assisted synthesis under solvent-free conditions has been shown to be a rapid and efficient method for some reactions involving p-nitrobenzoic acid. cswab.org
Waste Reduction and Recycling: A patent for the preparation of 3-nitro-4-methoxybenzoic acid describes a process where the filtrate containing nitric acid is reclaimed and recycled, reducing both production costs and spent acid pollution. google.com This approach aligns with the principle of waste minimization.
In the context of this compound and its isomers, a patent for preparing 3-nitro-4-methoxy benzoic acid highlights a method that is free from the generation of waste residues and meets the requirements for green and environment-friendly production. google.com This process involves an oxidation reaction in a nitric acid solution, where the mother liquor can be recycled. google.com Such innovations are crucial for making the industrial production of nitroaromatic compounds more sustainable.
Interactive Data Table: Green Chemistry Approaches in Nitroaromatic Synthesis
| Green Chemistry Principle | Traditional Method | Greener Alternative | Benefit |
| Reagent Choice | Mixed nitric and sulfuric acids | HNO3/Ac2O, solid acid catalysts google.comresearchgate.net | Reduced corrosivity (B1173158) and waste |
| Solvent Use | Organic solvents | Solvent-free, water, ionic liquids researchgate.netcswab.org | Reduced VOC emissions and solvent waste |
| Waste Minimization | Disposal of spent acid | Recycling of acid filtrate google.com | Reduced pollution and raw material consumption |
| Energy Efficiency | Conventional heating | Microwave-assisted synthesis cswab.org | Faster reaction times and lower energy use |
Supramolecular Chemistry and Crystal Engineering of 4 Methoxy 2 Nitrobenzoic Acid
Formation of Co-crystals and Salts
Co-crystals are multi-component crystalline solids where the components are held together by non-covalent interactions, typically hydrogen bonding. researchgate.net Salts are formed through proton transfer from an acidic to a basic site. ugr.es The carboxylic acid group in 4-Methoxy-2-nitrobenzoic acid is a strong hydrogen bond donor and can transfer a proton, making it an excellent candidate for forming both co-crystals and salts.
While specific co-crystals and salts of this compound are not extensively documented in publicly available research, the principles of crystal engineering allow for the prediction of their formation. The carboxylic acid can react with inorganic bases to form water-soluble salts. The formation of co-crystals or salts with organic bases, such as pyridines or amines, is governed by the difference in acidity (pKa) between the components. ugr.es Generally, a large pKa difference favors salt formation via proton transfer, while a smaller difference leads to co-crystal formation through hydrogen bonding. ugr.es
Studies on related molecules, such as 4-nitrobenzoic acid and 4-chloro-2-nitrobenzoic acid, show successful co-crystal formation with various co-formers like pyrazine, quinoline (B57606) derivatives, and alkanolamines. researchgate.net These interactions typically involve robust supramolecular synthons, such as the acid-pyridine hydrogen bond. The ionic forms of 4-nitrobenzoic acid salts with different cations can serve as building blocks for creating specific supramolecular structures. researchgate.net Given its functional groups, this compound is expected to form similar synthons.
Table 1: Potential Supramolecular Synthons in Co-crystals and Salts of this compound
| Functional Group Interaction | Synthon Type | Potential Co-former Class | Resulting Structure |
|---|---|---|---|
| Carboxylic Acid - Pyridine | O—H···N | Pyridines | Co-crystal or Salt |
| Carboxylic Acid - Amine | O—H···N or N⁺—H···O⁻ | Amines | Co-crystal or Salt |
| Carboxylic Acid - Amide | O—H···O=C | Amides | Co-crystal |
Hydrogen Bonding Networks and Intermolecular Interactions
Hydrogen Bonding: The most dominant hydrogen bonding motif is the classic carboxylic acid dimer. In this arrangement, two molecules of this compound form a centrosymmetric pair through strong O—H···O hydrogen bonds between their carboxylic acid groups. This interaction is a highly predictable and stable supramolecular synthon that typically results in the formation of a two-dimensional network.
In addition to the robust acid dimers, weaker C—H···O hydrogen bonds play a crucial role in stabilizing the extended crystal lattice. Specifically, C—H···O contacts involving the oxygen atoms of the nitro group and hydrogen atoms from adjacent methoxy (B1213986) groups help to stabilize the layered structures. The molecule has one hydrogen bond donor and five hydrogen bond acceptors, indicating a high capacity for forming such interactions. nih.gov In related nitrated acetanilides, intramolecular N—H···O hydrogen bonds to a nitro-group oxygen atom are also observed, highlighting the strong acceptor capability of the nitro group. nih.gov
Other Intermolecular Interactions: Beyond hydrogen bonding, π-π stacking interactions contribute to the crystal packing of this compound. The aromatic rings of adjacent molecules can overlap, leading to attractive, non-covalent forces that further stabilize the crystal structure. In related halogenated nitrobenzene (B124822) compounds, these supramolecular arrangements are stabilized by weak π-π interactions. smolecule.com
Table 2: Key Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Description |
|---|---|---|---|
| Strong Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Forms classic centrosymmetric R₂(2)(8) ring motifs, creating 2D networks. |
| Weak Hydrogen Bond | Aromatic/Methoxy (C-H) | Nitro Group (O) | Stabilizes layered structures through inter-molecular contacts. |
Self-Assembly Processes and Nanostructure Formation
Molecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.gov The crystallization of this compound is a prime example of a self-assembly process, where individual molecules arrange themselves into a highly ordered, three-dimensional lattice driven by the hydrogen bonding and π-π stacking interactions described previously. researchgate.net
The directional and specific nature of the hydrogen bonds, particularly the formation of carboxylic acid dimers, acts as the primary organizing force, directing the molecules into predictable supramolecular aggregates. researchgate.netnih.gov These aggregates, or "building blocks," then further assemble via weaker C—H···O and π-π interactions to form the final crystal structure. researchgate.net The strategy of using hydrogen bonding as the principal means to control molecular self-assembly is a cornerstone of modern crystal engineering. researchgate.netiucr.org
While research specifically detailing the formation of discrete nanostructures, such as nanoparticles or gels, from this compound is not widely reported, the fundamental principles governing its crystal formation are rooted in self-assembly. The understanding of its intermolecular interactions could potentially be harnessed to design and fabricate novel nano- and micro-scale materials with specific functions. For instance, studies on related nitroaromatic compounds have explored their use in self-assembly for modifying surfaces or in the formulation of lipid nanoparticles for delivery applications. a2bchem.com
Future Research Directions and Emerging Applications
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of derivatives of 4-Methoxy-2-nitrobenzoic acid is a promising area for the application of flow chemistry and automated synthesis. Continuous-flow processes offer significant advantages over traditional batch methods, including enhanced safety, better heat and mass transfer, and improved reaction control, which can lead to higher yields and purity. For instance, continuous-flow synthesis has been effectively used for the industrial production of related nitroaromatic compounds, demonstrating its scalability and efficiency. smolecule.com The hydrogenation of similar compounds, like 1-iodo-4-nitrobenzene, has achieved high yields in continuous flow processes, highlighting the potential for such methods in modifying this compound. smolecule.com
Future research will likely focus on developing integrated, multi-step flow synthesis platforms for the derivatization of this compound. These automated systems could enable rapid library synthesis of novel compounds for high-throughput screening in drug discovery and materials science. The precise control offered by flow reactors is particularly advantageous for managing exothermic nitration and reduction reactions, which are common in the chemistry of nitrobenzoic acids. smolecule.com
Table 1: Comparison of Batch vs. Flow Synthesis for Nitroaromatic Compounds
| Parameter | Batch Synthesis | Flow Synthesis |
| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient, allowing for better temperature control. |
| Safety | Higher risk with exothermic reactions and hazardous reagents. | Improved safety due to small reaction volumes and better control. |
| Scalability | Can be challenging and require significant process redesign. | More straightforward to scale up by running the system for longer. |
| Reproducibility | Can vary between batches. | High reproducibility due to precise control of parameters. |
| Product Purity | May require extensive purification. | Often results in higher purity, reducing purification steps. |
Exploration of New Catalytic Systems for Derivatization
The functional groups of this compound offer multiple sites for catalytic derivatization. Future research will explore novel catalytic systems to selectively modify this scaffold. A key area of interest is the catalytic reduction of the nitro group to an amine, a crucial transformation for synthesizing many biologically active molecules. While traditional methods use reagents like iron in acidic media or tin(II) chloride, modern catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) offers a cleaner and more efficient alternative. Research into more advanced catalysts, such as bimetallic nanoparticles (e.g., Ru-Sn/Al2O3), could lead to even higher yields and selectivity under milder conditions. smolecule.com
Another avenue of exploration is the catalytic activation of the C-H bonds on the aromatic ring, allowing for direct functionalization without pre-activating the molecule. This approach, while challenging, could streamline the synthesis of complex derivatives. Furthermore, developing new catalysts for esterification and amidation of the carboxylic acid group will continue to be important for creating diverse molecular libraries.
Application in Niche Biomedical Technologies
The derivatives of this compound hold potential in various niche biomedical applications. The core structure is a valuable scaffold in medicinal chemistry for the development of new therapeutic agents. For example, related nitrobenzoic acid derivatives have been investigated for their antimicrobial and anticancer properties. The nitro group can be crucial for the bioactivity of certain compounds or can serve as a handle for further chemical modification.
One emerging application is in the development of prodrugs. The nitro group can be reduced in the hypoxic (low oxygen) environments characteristic of solid tumors, leading to the release of an active cytotoxic agent specifically at the cancer site. Additionally, the structure of this compound can be incorporated into linkers for antibody-drug conjugates (ADCs), which are designed to deliver potent drugs directly to cancer cells. googleapis.comgoogleapis.com Its use as a building block in the synthesis of inhibitors for enzymes like protein tyrosine kinases is also an active area of research. google.com
Advanced Material Composites and Functionalized Surfaces
The chemical functionalities of this compound make it a candidate for the development of advanced materials. The carboxylic acid group can be used to anchor the molecule to surfaces, creating functionalized materials with specific properties. For example, it can be used to modify the surface of gold electrodes or nanoparticles. acs.org
A significant area of future research is its potential use as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are highly porous materials with applications in gas storage, separation, and catalysis. The carboxylic acid can coordinate with metal ions, while the methoxy (B1213986) and nitro groups can tune the properties of the resulting framework. Derivatives of nitrobenzoic acids are also used as oxidants in the synthesis of porphyrins, which have diverse applications in materials and medicine. researchgate.net
Role in Sensing and Detection Technologies
Derivatives of nitrobenzoic acids are being explored for their use in chemical sensors. The nitroaromatic structure can interact with various analytes, leading to a detectable signal change, such as a color change (colorimetric sensor) or a change in fluorescence. For instance, derivatives of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) have been used to create colorimetric sensors for the detection of metal ions like Cr(III) and for the analysis of food fraud. nih.govrsc.org
These molecules can be immobilized on surfaces, such as gold nanoparticles or quantum dots, to create highly sensitive and selective sensing platforms. nih.govresearchgate.net For example, sensors based on DTNB have been developed for the detection of biothiols and for monitoring enzyme activity. researchgate.netmdpi.com Future research could adapt this compound for similar applications, potentially designing sensors for specific environmental pollutants or biological molecules. The electrochemical properties of the nitro group could also be exploited for the development of electrochemical sensors.
Q & A
Q. What are the standard laboratory synthesis protocols for 4-Methoxy-2-nitrobenzoic acid?
A common approach involves nitration and methoxylation of substituted benzoic acid derivatives. For example, 5-hydroxy-4-methoxy-2-nitrobenzoic acid can be synthesized by refluxing precursors with thionyl chloride (SOCl₂) to form acid chlorides, followed by coupling reactions with amines or other nucleophiles . Adapting this method, nitration of 4-methoxybenzoic acid under controlled conditions (e.g., using mixed nitric-sulfuric acid) could yield the target compound. Purification via recrystallization or chromatography is critical to isolate the product (m.p. 196.5–200.5°C) .
Q. What safety precautions are essential when handling this compound?
Due to its nitro and aromatic functional groups, strict safety measures are required:
- PPE : Use nitrile gloves, safety goggles, and non-porous lab coats to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.
- Waste disposal : Segregate chemical waste and consult hazardous waste protocols for nitro compounds .
- Stability : Store in cool, dry conditions away from oxidizers to prevent decomposition .
Q. Which spectroscopic methods are most effective for characterizing purity and structure?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, nitro groups influencing aromatic proton shifts) .
- IR : Peaks near 1700 cm⁻¹ (C=O stretch) and 1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) confirm functional groups.
- XRD : Single-crystal X-ray diffraction resolves molecular geometry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can crystallographic data analysis tools like SHELXL refine the molecular structure of this compound?
SHELXL is widely used for small-molecule refinement. Key steps include:
- Data collection : High-resolution X-ray diffraction data (e.g., Cu-Kα radiation).
- Model building : Assign atomic positions based on electron density maps.
- Hydrogen bonding analysis : Use SHELXPRO to visualize interactions (e.g., O–H···O bonds between carboxylic acid groups) .
- Validation : Check R-factors and residual density to ensure accuracy. For example, graph set analysis can classify hydrogen-bonding motifs (e.g., R₂²(8) rings) .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Reaction monitoring : Use TLC or HPLC to track intermediate formation (e.g., nitration intermediates).
- Temperature control : Maintain ≤50°C during nitration to minimize byproducts like dinitro derivatives.
- Catalysis : Explore Lewis acids (e.g., FeCl₃) to enhance regioselectivity in methoxylation .
- Workup : Neutralize acidic byproducts with NaHCO₃ before extraction to improve purity .
Q. How do intermolecular interactions influence the crystal packing of this compound?
Hydrogen bonding and π-π stacking dominate packing behavior:
- Carboxylic acid dimers : Form centrosymmetric O–H···O bonds, creating a 2D network.
- Nitro-group interactions : C–H···O contacts with adjacent methoxy groups stabilize layered structures.
- Graph set analysis : Tools like Mercury (CCDC) categorize motifs (e.g., D for chains, R for rings), aiding in predicting solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
